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Introduction

Liposomes are versatile, spherical vesicles composed of a lipid bilayer that can encapsulate
both hydrophilic and hydrophobic compounds. Their biocompatibility and ability to be
functionalized make them ideal drug delivery vehicles. This document provides a detailed
protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-
1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-
NTA(Ni).[1][2] These liposomes are particularly useful for the targeted delivery of histidine-
tagged (His-tagged) proteins and peptides, as the nickel-nitrilotriacetic acid (Ni-NTA) complex
on the liposome surface exhibits a high affinity for the histidine tag.[2][3] This interaction allows
for the controlled and oriented attachment of biomolecules to the liposome surface, enabling
applications in targeted drug delivery, vaccine development, and diagnostics.[4][5]

Data Presentation
Table 1: Exemplary Lipid Formulations for DGS-NTA(Ni)
Liposomes
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DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DOTAP:
1,2-dioleoyl-3-trimethylammonium-propane; EPC: Egg Phosphatidylcholine.

Table 2: Typical Experimental Parameters
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Parameter

Value/Range

Notes

Total Lipid Concentration

1-25 mg/mL

Dependent on the specific

application.

Solvent for Lipid Film

Chloroform or
Chloroform:Methanol mixture

Ensure complete dissolution of
all lipids.[11]

Hydration Buffer

Phosphate-Buffered Saline
(PBS), HEPES buffer

Choice of buffer depends on
the downstream application
and stability of the
encapsulated molecule.

Multiple passes through the

Extrusion Pore Size 100 nm - 1 ym extruder ensure a uniform size
distribution.[6][12]
For short-term storage (3-5
Storage Temperature 4°C

days).[6]

Storage Conditions

Protected from light

To prevent lipid oxidation.

Experimental Protocols

Materials and Equipment
Lipids: 18:1 DGS-NTA(Ni) and other desired lipids (e.g., DOPC, Cholesterol) in chloroform.

Solvents: Chloroform, Methanol (HPLC grade).

Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

Glassware: Round-bottom flask or glass vials.[13]

Rotary Evaporator or Nitrogen Stream.

Vacuum Pump/Desiccator.[13]

Water Bath or Heating Block.

Liposome Extruder: (e.g., Avanti Mini-Extruder).[13]
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e Polycarbonate Membranes: (e.g., 100 nm pore size).[13]
e Syringes: Gas-tight glass syringes.

e Dynamic Light Scattering (DLS) instrument for size analysis.

Protocol 1: Liposome Preparation by Thin-Film
Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.
e Lipid Film Formation:

o In a round-bottom flask, combine the desired lipids in the appropriate molar ratios. For
example, for a 5 mol% 18:1 DGS-NTA(Ni) formulation, mix the corresponding volumes of
the lipid stock solutions.

o The lipids are dissolved in an organic solvent, typically chloroform or a
chloroform/methanol mixture.[10]

o Remove the organic solvent using a rotary evaporator under reduced pressure to form a
thin, uniform lipid film on the wall of the flask. Alternatively, the solvent can be evaporated
under a gentle stream of nitrogen.[14]

o To ensure complete removal of residual solvent, place the flask under high vacuum for at
least 1-2 hours or overnight.[6][13]

 Lipid Film Hydration:

o Hydrate the dry lipid film by adding the desired aqueous buffer (e.g., PBS) pre-heated to a
temperature above the phase transition temperature (Tc) of the lipids. For 18:1 DGS-
NTA(Ni) which has unsaturated acyl chains, hydration can typically be performed at room
temperature.[6]

o The final lipid concentration is typically between 1 and 2 mM.[6]
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o Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar
vesicles (MLVs). This will result in a milky suspension.

e Freeze-Thaw Cycles (Optional but Recommended):

o To enhance the encapsulation efficiency of hydrophilic molecules and promote the
formation of unilamellar vesicles, subject the liposome suspension to several (e.g., 4-5)
freeze-thaw cycles.[6]

o This involves freezing the suspension in liquid nitrogen until completely frozen and then
thawing it in a water bath at a temperature above the lipid Tc.[6]

o Extrusion for Size Homogenization:

[¢]

To produce liposomes with a uniform size distribution, the MLV suspension is extruded
through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]

o Assemble the extruder with the desired membrane according to the manufacturer's
instructions.

o Heat the extruder to a temperature above the Tc of the lipids.

o Pass the liposome suspension through the membrane multiple times (typically 11-21
passes) to ensure a narrow size distribution. The final liposome suspension should appear
translucent.[6]

e Characterization:

o Determine the size distribution and zeta potential of the prepared liposomes using
Dynamic Light Scattering (DLS).

o The concentration of the liposomes can be determined using methods such as a
phosphate assay.

Protocol 2: His-tagged Protein Conjugation to DGS-
NTA(NIi) Liposomes

e Incubation:
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o Mix the prepared DGS-NTA(NI) liposomes with the His-tagged protein of interest in a

suitable buffer.

o The molar ratio of accessible NTA(Ni) groups to the His-tagged protein can be varied to
optimize binding. A 1:1 molar ratio of His6-tagged protein to NTA(Ni) lipid is a good starting
point.[15]

o Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.[15]
o Removal of Unbound Protein (Optional):

o If necessary, unbound protein can be removed by methods such as size exclusion
chromatography or dialysis.
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Caption: Workflow for 18:1 DGS-NTA(Ni) liposome preparation.
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Caption: His-tagged protein conjugation to DGS-NTA(NI) liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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